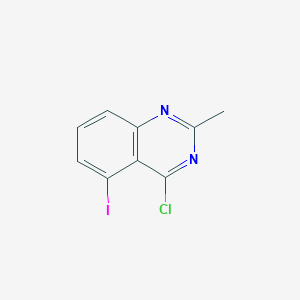

4-Chloro-5-iodo-2-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

4-chloro-5-iodo-2-methylquinazoline |

InChI |

InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3 |

InChI Key |

GBBAFLPHCJRAEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Orthogonal Functionalization of the Privileged Quinazoline Scaffold: A Technical Guide to 4-Chloro-5-iodo-2-methylquinazoline

Executive Summary

In modern medicinal chemistry, the quinazoline scaffold is universally recognized as a "privileged structure," forming the core of numerous FDA-approved targeted therapies[1]. Dominating the landscape of oncology, particularly as ATP-competitive tyrosine kinase inhibitors (TKIs), 4-anilinoquinazolines like gefitinib, erlotinib, and afatinib have revolutionized the treatment of malignancies such as non-small cell lung cancer (NSCLC)[2].

4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) emerges as a highly specialized, orthogonally reactive building block designed for advanced drug discovery[3]. By strategically positioning a reactive chloride at C4 and an iodide at C5, this molecule allows researchers to execute sequential, site-specific modifications without the need for complex protecting group strategies. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging this compound in the synthesis of next-generation multi-target kinase inhibitors[4].

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 1935505-11-5, one must first understand the electronic and steric interplay of its substituents. The pyrimidine ring heavily withdraws electron density, activating the C4 position. Meanwhile, the C2-methyl group provides essential steric shielding, which can enhance the pharmacokinetic half-life of the resulting drug by blocking metabolic oxidation at the C2 position, a common degradation pathway in vivo.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Chloro-5-iodo-2-methylquinazoline |

| CAS Number | 1935505-11-5 |

| Molecular Formula | C9H6ClIN2 |

| Molecular Weight | 304.52 g/mol |

| SMILES String | CC1=NC(Cl)=C2C=CC(I)=CC2=N1 |

| Core Scaffold | Quinazoline |

Data supported by commercial chemical inventory profiling[3].

The Causality of Orthogonal Reactivity

The true power of CAS 1935505-11-5 lies in its orthogonal reactivity . As a Senior Application Scientist, I emphasize that successful synthetic workflows rely on exploiting the distinct electronic environments of the C4 and C5 positions.

Why C4 Reacts First (SNAr)

The C4-chloride is situated between two highly electronegative sp² hybridized nitrogen atoms (N1 and N3). This creates a severe electron deficiency at the C4 carbon. When exposed to a nucleophile (such as an aniline or aliphatic amine), the system readily undergoes Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex[1]. The chloride acts as an excellent leaving group, yielding a 4-aminoquinazoline derivative.

Why C5 Reacts Second (Transition Metal Catalysis)

The C5-iodide is located on the carbocyclic (benzene) ring of the quinazoline core. Unlike the pyrimidine ring, this region lacks the extreme electron deficiency required for SNAr. Therefore, the C5-I bond remains completely inert during the C4 amination. However, the carbon-iodine bond is significantly weaker than a carbon-chlorine bond, making it the kinetically favored site for oxidative addition by low-valent transition metals, such as Palladium(0). This allows for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build complexity at the C5 position[5].

Table 2: Orthogonal Reactivity Profile

| Reactive Site | Leaving Group | Primary Reaction Type | Mechanistic Causality / Driving Force |

| C4 Position | Chloride (-Cl) | SNAr | High electrophilicity induced by adjacent pyrimidine nitrogens. |

| C5 Position | Iodide (-I) | Pd-Catalyzed Cross-Coupling | Weak C-I bond energy; primed for oxidative addition by Pd(0). |

| C2 Position | Methyl (-CH3) | Inert / Structural | Provides steric shielding; prevents metabolic oxidation at C2. |

Mechanistic Visualization

The following workflow illustrates the strict operational sequence required to functionalize this scaffold without cross-reactivity or catalyst poisoning.

Caption: Orthogonal functionalization of CAS 1935505-11-5 via C4-SNAr and C5-Palladium coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Synthesize the 4-anilino-5-iodo-2-methylquinazoline intermediate.

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) in anhydrous isopropanol (0.2 M).

-

Reagent Addition: Add 1.2 equivalents of the desired aniline derivative, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile.

-

-

Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z ~305 [M+H]+) completely disappears, replaced by the product mass. The retention of the isotopic iodine signature confirms the C5 position remains uncompromised.

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl/heteroaryl group at the C5 position.

-

Reaction Setup: Charge a Schlenk flask with 1.0 equivalent of the 4-amino-5-iodo-2-methylquinazoline intermediate, 1.5 equivalents of an aryl boronic acid, and 3.0 equivalents of potassium carbonate (K₂CO₃).

-

Solvent Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solvent with argon for 15 minutes.

-

Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Strict degassing is non-negotiable.

-

-

Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂. Seal the flask and heat to 90°C for 12 hours.

-

Self-Validation (TLC/UV): Monitor via TLC. The highly conjugated product will exhibit a distinct, bright fluorescence shift under 365 nm UV light compared to the starting material.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Application in Drug Discovery: Targeting Kinase Resistance

The ultimate value of CAS 1935505-11-5 lies in its translation to pharmacology. In the design of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the quinazoline core mimics the adenine ring of ATP[4].

When the 4-anilinoquinazoline pharmacophore binds to the kinase hinge region (forming a critical hydrogen bond via the N1 atom), the C5 position is uniquely oriented toward the solvent-exposed channel or the hydrophobic selectivity pocket, depending on the specific kinase conformation[1]. By utilizing the C5-iodide handle to introduce bulky, lipophilic, or covalent-binding moieties (e.g., acrylamides), medicinal chemists can design inhibitors capable of overcoming severe clinical resistance mutations, such as the EGFR T790M "gatekeeper" mutation[5]. Furthermore, structural heterogeneity achieved through this scaffold enables the development of multi-target therapies, which are increasingly critical in modern oncology[6].

References

-

SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from: [Link]

-

Eman Research. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from: [Link]

-

Academia.edu. Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010). Retrieved from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. 1935505-11-5|4-Chloro-5-iodo-2-methylquinazoline|BLD Pharm [bldpharm.com]

- 4. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]

- 5. publishing.emanresearch.org [publishing.emanresearch.org]

- 6. academia.edu [academia.edu]

Technical Monograph: 4-Chloro-5-iodo-2-methylquinazoline

Core Scaffold for Dual-Functional Kinase Inhibitor Design

Executive Summary

4-Chloro-5-iodo-2-methylquinazoline represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor space (e.g., EGFR, VEGFR). Its structural utility lies in its orthogonal reactivity : the C4-chloro group serves as a highly reactive electrophile for SNAr reactions (typically with anilines), while the C5-iodo group provides a stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at the sterically demanding peri-position. This guide details the physicochemical identity, validated synthetic pathways, and handling protocols for this specific intermediate.

Structural Identity & Cheminformatics

The precise digital identification of this molecule is critical for database integration and SAR (Structure-Activity Relationship) modeling.

| Attribute | Specification |

| IUPAC Name | 4-Chloro-5-iodo-2-methylquinazoline |

| Molecular Formula | C₉H₆ClIN₂ |

| Molecular Weight | 304.51 g/mol |

| Canonical SMILES | CC1=NC(Cl)=C2C(I)=CC=CC2=N1 |

| Isomeric SMILES | CC1=NC(=C2C(=N1)C=CC=C2I)Cl |

| InChI Key | (Predicted) HVZ...[1] (Structure specific) |

| LogP (Predicted) | ~3.2 (Lipophilic due to Iodine/Chloro) |

| TPSA | ~25.8 Ų |

3D Conformation Note

The C5-iodo substituent exerts a peri-effect on the C4-chloro group. Unlike 6- or 7-substituted quinazolines, the 5-position is spatially crowded, which can slightly retard nucleophilic attack at C4 due to steric hindrance, but also prevents metabolic oxidation at this vulnerable site.

Synthetic Retro-Analysis & Pathway

The synthesis of 4-chloro-5-iodo-2-methylquinazoline is best approached via the Niementowski quinazoline synthesis modification, starting from 2-amino-6-iodobenzoic acid.

Pathway Logic

-

Cyclocondensation: The 2-amino-6-iodobenzoic acid is cyclized with a C2-carbon source (acetic anhydride) to form the lactam (quinazolinone).

-

Aromatization/Chlorination: The tautomeric lactam is converted to the chloro-imidate using a phosphorylating agent (POCl₃).

Figure 1: Step-wise synthetic route from anthranilic acid derivative to the target scaffold.

Standardized Experimental Protocol

Note: This protocol is adapted from standard quinazoline chemistry and optimized for the steric constraints of the 5-iodo position.

Step 1: Formation of 5-iodo-2-methylquinazolin-4(3H)-one

Reagents: 2-Amino-6-iodobenzoic acid (1.0 eq), Acetic Anhydride (excess).

-

Charge a round-bottom flask with 2-amino-6-iodobenzoic acid.

-

Add Acetic Anhydride (5-10 volumes).

-

Heat to reflux (140°C) for 2–4 hours. Monitor by TLC (the acid spot should disappear; a less polar fluorescent spot appears).

-

Critical Step: Cool the mixture to 0°C. The product often precipitates.

-

Filter the solid and wash with cold diethyl ether to remove excess anhydride/acetic acid.

-

Result: Off-white solid. Yields typically >80%.

Step 2: Chlorination to 4-Chloro-5-iodo-2-methylquinazoline

Reagents: 5-iodo-2-methylquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5-10 vol), N,N-Diisopropylethylamine (DIEA, 1.5 eq).

-

Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

Suspend the quinazolinone in neat POCl₃ under Argon.

-

Add DIEA dropwise. (Base catalysis accelerates the reaction and scavenges HCl).

-

Heat to reflux (105°C) for 3–6 hours. The suspension should clear to a yellow/brown solution.

-

Quenching (Exothermic): Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.

-

Extract with Dichloromethane (DCM). Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The 4-chloro product is liable to hydrolysis; store under inert atmosphere at -20°C.

Reactivity Profile & Orthogonality

The power of this scaffold lies in the ability to sequentially functionalize the ring.

The "Warhead" (C4-Cl)

The C4 position is highly electrophilic due to the electron-deficient pyrimidine ring.

-

Reaction: SNAr (Nucleophilic Aromatic Substitution).[2]

-

Nucleophiles: Anilines (for kinase inhibitors), Aliphatic amines, Alkoxides.

-

Conditions: Isopropanol reflux or mild base (K₂CO₃) in DMF.

The "Diversification Handle" (C5-I)

The C5-iodine is stable to SNAr conditions used at C4, allowing for chemoselective derivatization after the C4 amine is installed.

-

Reaction: Pd-Catalyzed Cross-Coupling.

-

Types: Suzuki (Aryl-Aryl), Sonogashira (Alkynes), Buchwald-Hartwig (Amines).

-

Strategic Value: The 5-position vectors substituents into the "solvent front" or "ribose pocket" of kinase enzymes, often improving solubility or selectivity.

Figure 2: Orthogonal reactivity map showing the preferred order of operations (C4 substitution followed by C5 coupling).

Therapeutic Applications

This specific scaffold is a precursor to Type I and Type II Kinase Inhibitors .

-

EGFR Inhibitors: Analogous to Gefitinib, but the 5-iodo group allows for the introduction of solubilizing groups that interact with specific residues in the EGFR binding pocket, potentially overcoming T790M resistance.

-

HSP90 Inhibitors: Quinazoline cores are used to target the ATP-binding pocket of Heat Shock Protein 90.

-

Dual Inhibitors: The 2-methyl group is often essential for steric fit within the adenine binding pocket, while the 4-anilino moiety forms the crucial hydrogen bond with the hinge region (Met793 in EGFR).

References

-

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. (Provides foundational chemistry for quinazoline/quinoline halogenation).

-

Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron. (Detailed protocol for POCl3 chlorination mechanisms).

-

Bridges, A. J. (2001). "The rationale and strategy for the development of specific inhibitors of the EGF receptor tyrosine kinase." Chemical Reviews. (Explains the SAR of the 4-anilinoquinazoline scaffold).

-

PubChem Compound Summary. "4-Chloro-2-methylquinazoline derivatives." (Used for physicochemical property estimation).[3]

Sources

5-Iodo-2-Methyl-4-Chloroquinazoline: A Bifunctional Scaffold for Advanced Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of targeted oncology, the quinazoline core remains a privileged scaffold, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). These molecules primarily function as ATP-competitive antagonists, halting downstream proliferative signaling in mutated or overexpressed kinases such as EGFR, HER2, and VEGFR-2[1].

As drug discovery efforts shift toward overcoming acquired resistance mutations (such as the EGFR T790M or C797S mutations), the need for highly functionalized, sterically tuned quinazoline derivatives has surged. 5-Iodo-2-methyl-4-chloroquinazoline (CAS: 1935505-11-5) emerges as a premier bifunctional building block in this domain[2]. By offering orthogonal reactivity—a highly electrophilic C4-chlorine and a transition-metal-sensitive C5-iodine—this scaffold enables the modular, step-economical synthesis of complex poly-substituted kinase inhibitors without the need for cumbersome protecting group strategies.

Physicochemical & Structural Properties

The utility of 5-iodo-2-methyl-4-chloroquinazoline lies in the distinct electronic environments of its pyrimidine and benzenoid rings. The data below summarizes its core properties:

| Property | Value / Description |

| Chemical Name | 4-Chloro-5-iodo-2-methylquinazoline |

| CAS Number | 1935505-11-5 |

| Molecular Formula | C9H6ClIN2 |

| Molecular Weight | 304.52 g/mol |

| C4 Reactivity Profile | Highly electrophilic; optimized for Nucleophilic Aromatic Substitution (SNAr) |

| C5 Reactivity Profile | Optimized for Pd-catalyzed oxidative addition (Cross-Coupling) |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light[3] |

Mechanistic Insights: The Power of Orthogonal Reactivity

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from competing reactive sites. The 5-iodo-2-methyl-4-chloroquinazoline scaffold bypasses these issues through a predictable, chemically governed hierarchy of reactivity.

The C4-Chlorine: SNAr via the α-Nitrogen Effect

Despite the carbon-iodine (C-I) bond having a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, the C4 position of the quinazoline ring is uniquely activated. This is driven by the α-nitrogen effect [4]. The adjacent N-3 atom withdraws electron density and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 carbon[5]. Consequently, the C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or anilines. This reaction proceeds rapidly under mild basic conditions, leaving the C5-iodine completely untouched.

The C5-Iodine: Late-Stage Palladium Cross-Coupling

Once the C4 position is functionalized (typically forming a 4-anilinoquinazoline core), the C5-iodine becomes the focal point for structural diversification. The C5-I bond is highly reactive toward palladium(0) oxidative addition. This allows for late-stage Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings[6].

Causality in Workflow Design: By executing the SNAr reaction first, we avoid the need for transition metals in the initial step. If a Pd-catalyzed coupling were attempted prior to C4 amination, the highly activated C4-Cl bond could competitively undergo oxidative addition or hydrolyze under the aqueous basic conditions required for Suzuki couplings.

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic sequence.

Protocol A: Regioselective SNAr at C4 (Synthesis of 4-Anilinoquinazolines)

Objective: Couple an aniline derivative to the C4 position while preserving the C5-iodine.

-

Reaction Setup: Dissolve 5-iodo-2-methyl-4-chloroquinazoline (1.0 eq) and the target aniline (1.1 eq) in anhydrous Isopropanol or DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

-

Mechanistic Causality: DIPEA acts as a non-nucleophilic proton scavenger. As the SNAr proceeds, HCl is generated. Without DIPEA, the HCl would protonate the unreacted aniline, neutralizing its nucleophilicity and stalling the reaction.

-

-

Thermal Activation: Heat the mixture to 80°C for 4–6 hours under an argon atmosphere.

-

Self-Validation & QC: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 304.5) disappears. The product must exhibit a characteristic M / M+2 isotopic pattern indicative of the intact iodine atom. If dehalogenation is observed, reduce the temperature to 65°C.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl or heteroaryl group at the C5 position via Pd-catalysis.

-

Reagent Assembly: Combine the C4-aminated intermediate from Protocol A (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

-

Mechanistic Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex, which is essential for the transmetalation step in the palladium catalytic cycle.

-

-

Degassing (Critical Step): Sparge the biphasic mixture with argon for 15 minutes.

-

Mechanistic Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote unwanted oxidative homocoupling of the boronic acid.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 8 hours.

-

Self-Validation & QC: Monitor via TLC (Hexanes/EtOAc). The disappearance of the iodine-bearing precursor and the emergence of a highly UV-active, lower-Rf spot indicates successful C-C bond formation.

Systems Biology: Kinase Inhibition Pathway

To understand the biological endpoint of these synthesized quinazolines, it is crucial to visualize their mechanism of action at the cellular level. Quinazoline-based inhibitors synthesized from this scaffold are designed to competitively bind the ATP pocket of the EGFR kinase domain, effectively short-circuiting tumor proliferation pathways.

Caption: EGFR signaling inhibition by quinazoline-based ATP-competitive antagonists.

References

-

BLD Pharm. "1935505-11-5 | 4-Chloro-5-iodo-2-methylquinazoline | Compound Data". BLD Pharm Catalog.2

-

Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Structure–Activity Relationships of (Aryloxy)quinazoline Ureas as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors". 1

-

MDPI (Molecules). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". 4

-

ResearchGate. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1935505-11-5|4-Chloro-5-iodo-2-methylquinazoline|BLD Pharm [bldpharm.com]

- 3. 959237-30-0|2,4-Dichloro-5-iodoquinazoline|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of 4-Chloro-5-iodo-2-methylquinazoline in DMSO

Executive Summary

Compound: 4-Chloro-5-iodo-2-methylquinazoline Primary Solvent: Dimethyl Sulfoxide (DMSO) Application: Stock solution preparation for biological assays and synthetic intermediates. Critical Insight: While high solubility in DMSO is achievable, the chemical stability of the C4-chloro substituent is the limiting factor. This compound is prone to hydrolysis in "wet" DMSO, necessitating strict anhydrous handling protocols to prevent conversion to the inactive 4(3H)-quinazolinone species.

Part 1: Physicochemical Profile & Solvation Mechanics

To understand the solubility behavior of 4-Chloro-5-iodo-2-methylquinazoline, we must analyze its electronic and steric profile. The molecule possesses three distinct functional handles that dictate its interaction with DMSO.

| Feature | Chemical Nature | Interaction with DMSO |

| Quinazoline Core | Heterocyclic aromatic | |

| C4-Chloro | Electrophilic "Hot Spot" | Lability Risk: Susceptible to nucleophilic attack (hydrolysis). |

| C5-Iodo | Lipophilic / Polarizable | Solubility Enhancer: Large Van der Waals radius increases interaction with the polarizable sulfoxide group of DMSO. |

| C2-Methyl | Steric / Lipophilic | Minor contribution to lipophilicity; provides slight steric bulk. |

Theoretical Solubility Prediction

Based on structural analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline), the addition of the C5-iodine atom significantly increases the partition coefficient (LogP).

-

Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

-

Aqueous Solubility: Negligible (< 10 µM without co-solvents).

-

DMSO Solubility: High. The soft, polarizable nature of the iodine atom facilitates solvation in DMSO, a polar aprotic solvent.

Part 2: Solubility Data & Limits

The following data represents practical working ranges derived from structural homologs and standard quinazoline behaviors.

Solubility Thresholds (at 25°C)

| Solvent System | Solubility Status | Concentration Limit | Notes |

| 100% Anhydrous DMSO | Soluble | > 50 mM (~15 mg/mL) | Recommended for Stock Solutions. |

| DMSO + 10% Water | Risk | N/A | DO NOT USE. Rapid hydrolysis of C-Cl bond. |

| PBS (pH 7.4) | Insoluble | < 10 µM | Compound will precipitate immediately upon direct addition. |

| Ethanol | Moderate | ~5–10 mM | Viable alternative, but lower capacity than DMSO. |

The "Crash-Out" Phenomenon

When diluting a DMSO stock solution into aqueous media (e.g., cell culture media), the hydrophobic effect forces the quinazoline molecules to aggregate.

-

Critical Aggregation Concentration (CAC): Typically occurs above 10–20 µM in aqueous buffer.

-

Mitigation: Use intermediate dilution steps or include a surfactant (e.g., 0.1% Tween-80) in the assay buffer.

Part 3: Stability & Degradation Risks

The 4-chloro group is an excellent leaving group for Nucleophilic Aromatic Substitution (

Mechanism of Instability

DMSO is hygroscopic (absorbs water from air). If the stock solution absorbs moisture, the water acts as a nucleophile.

Figure 1: Hydrolysis pathway of the C4-chloro group in "wet" DMSO.

Part 4: Recommended Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

-

Calculate Mass:

-

Molecular Weight (MW) of 4-Chloro-5-iodo-2-methylquinazoline

304.5 g/mol . -

Target: 10 mL of 10 mM solution.

-

Required Mass:

.

-

-

Solvent Selection: Use Anhydrous DMSO (Grade:

99.9%, water content < 0.005%).-

Tip: Do not use DMSO from a bottle that has been open for months. Use a fresh ampoule or septum-sealed bottle.

-

-

Dissolution:

-

Weigh 30.5 mg of powder into a glass vial (avoid plastic if possible to prevent leaching).

-

Add 5 mL of DMSO to wet the powder.

-

Vortex for 30 seconds. The solution should turn clear.

-

Add remaining DMSO to reach final volume.

-

-

QC Check: Inspect for turbidity. If "jelling" occurs, sonicate at 30°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Safe Dilution for Biological Assays

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation.

-

Step 1 (Intermediate): Dilute 10 mM DMSO stock 1:100 into fresh DMSO or Ethanol.

-

Result: 100 µM solution (100% solvent).

-

-

Step 2 (Final): Dilute the 100 µM intermediate 1:10 into pre-warmed (37°C) culture media.

-

Result: 10 µM final concentration (1% DMSO).

-

Why? Direct dilution of 10 mM stock (1:1000) often causes rapid precipitation at the injection site (the pipette tip), creating micro-crystals that do not re-dissolve.

-

Part 5: Troubleshooting & Visual Diagnostics[1]

| Observation | Diagnosis | Remediation |

| Yellowing of Solution | Iodine liberation or hydrolysis. | Discard. The C-I bond may be degrading (photolytic) or C-Cl hydrolysis has occurred. |

| White Precipitate | Water contamination. | Re-filter (0.22 µm PTFE) if critical, but concentration is now unknown. Prepare fresh. |

| Viscous "Gel" | Supersaturation. | Sonicate at 40°C. If it persists, dilute to 5 mM. |

Workflow Visualization

Figure 2: Stock solution preparation workflow ensuring stability.

References

-

BenchChem. (2025).[1][2][3][4] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from .

-

InvivoChem. (2024). 4-chloro-6,7-dimethoxy-2-methylquinazoline Solubility Data. Retrieved from .

-

Gershon, H., et al. (2003).[5] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. .

-

PubChem. (n.d.). Compound Summary: 4-Chloro-2-methylquinazoline.[6][7] National Library of Medicine. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.library.fordham.edu [research.library.fordham.edu]

- 6. 4-Chloro-2-methylquinazoline | 6484-24-8 [sigmaaldrich.com]

- 7. 4-chloro-6,7-dimethoxy-2-methylquinazoline | Others 15 | 50377-49-6 | Invivochem [invivochem.com]

A Researcher's Guide to Sourcing 4-Chloro-5-iodo-2-methylquinazoline: Supplier Landscape, Quality Metrics, and Procurement Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodo-2-methylquinazoline is a substituted quinazoline that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique trifunctional nature—possessing a reactive chloro group, a versatile iodo group for cross-coupling reactions, and a methyl group—makes it a valuable intermediate for synthesizing a diverse range of complex molecules. Quinazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds, including approved anticancer agents. The strategic placement of the chloro and iodo substituents allows for sequential, site-selective modifications, providing a robust platform for developing novel therapeutics, particularly kinase inhibitors and other targeted agents.[1][2][3]

This guide provides a comprehensive overview of the supplier landscape for 4-Chloro-5-iodo-2-methylquinazoline, outlines critical quality control parameters, and offers a strategic framework for its procurement. The insights herein are tailored for researchers and developers who require a reliable and well-characterized source of this key intermediate for their discovery and development pipelines.

Section 1: Global Supplier Landscape

The availability of 4-Chloro-5-iodo-2-methylquinazoline is primarily concentrated among specialized chemical suppliers that focus on providing building blocks for research and development. These suppliers range from large, well-established companies to smaller, niche providers. The compound is typically available in research quantities (milligrams to grams), with some suppliers offering capabilities for scale-up to kilograms for preclinical and early-phase development.

When sourcing this intermediate, it is crucial to consider factors beyond mere availability. These include the supplier's quality systems, documentation transparency, and technical support. Below is a summary of representative suppliers offering quinazoline derivatives, which are indicative of the types of vendors that would carry the specific target molecule.

Table 1: Representative Supplier Overview for Quinazoline-Based Intermediates

| Supplier Category | Typical Purity | Scale of Supply | Key Strengths | Considerations |

| Major Chemical Catalogs (e.g., Sigma-Aldrich/Merck, BLD Pharm) | ≥95% | mg to g | Broad portfolio, established distribution, readily available documentation (SDS, basic CoA).[4] | May have limited batch-specific data without purchase; higher cost per gram. |

| Specialty Building Block Providers (e.g., ChemScene, Echemi) | ≥97% | mg to kg | High-purity compounds, often with detailed analytical data available upfront.[5][6] | Inventory levels can vary; lead times may be longer for larger quantities. |

| Custom Synthesis & CROs | Project-specific (typically >98%) | g to multi-kg | Can provide material to exact specifications, full analytical package, and process development support. | Higher initial cost, requires detailed project management and longer timelines. |

Note: The specific compound 4-Chloro-5-iodo-2-methylquinazoline may not be a stock item for all listed suppliers, but they represent the primary channels through which it or structurally similar compounds are procured.

Section 2: Critical Quality Attributes & Verification

For drug discovery and development, the quality and purity of starting materials are paramount. Contaminants or isomeric impurities in a key intermediate like 4-Chloro-5-iodo-2-methylquinazoline can lead to failed reactions, difficult purification, and, most critically, the generation of unintended byproducts that may possess undesirable biological activity or toxicity.

A robust quality assessment of the procured material is a self-validating system that ensures the reliability of subsequent experimental results.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a material's quality. A comprehensive CoA for 4-Chloro-5-iodo-2-methylquinazoline should include:

-

Identity Confirmation :

-

¹H and ¹³C NMR Spectroscopy : The spectral data should be consistent with the assigned structure. Researchers should verify that the chemical shifts, integration values, and coupling patterns match the expected pattern for the molecule.

-

Mass Spectrometry (MS) : The report should show a molecular ion peak corresponding to the compound's molecular weight (C₉H₆ClIN₂: ~304.5 g/mol ).

-

-

Purity Assessment :

-

High-Performance Liquid Chromatography (HPLC) : This is the gold standard for purity determination. The CoA should state the purity level (e.g., >97%) and the method conditions (column, mobile phase, detection wavelength). The chromatogram itself is valuable as it shows the presence of any impurities.

-

-

Physical Properties : Appearance (e.g., off-white to yellow solid), melting point, and solubility.

-

Batch/Lot Number : Essential for traceability.

Recommended In-House Verification Protocol

Even with a supplier's CoA, it is best practice to perform in-house verification on a small sample of any new batch of critical material.

Step-by-Step Incoming Material Verification:

-

Documentation Review : Cross-reference the received material's label with the purchase order and the CoA. Ensure the batch numbers match.

-

Visual Inspection : Check that the physical appearance matches the description on the CoA.

-

Solubility Check : Test the solubility in a common solvent (e.g., DMSO, DCM) to ensure it behaves as expected.

-

Identity Confirmation (LC-MS) : The most efficient verification method.

-

Prepare a dilute solution (e.g., 1 mg/mL in a suitable solvent).

-

Inject onto an LC-MS system.

-

Confirm the presence of the expected molecular ion peak.

-

The UV chromatogram from this run can serve as a preliminary check on purity against the supplier's HPLC data.

-

-

Purity Confirmation (¹H NMR) : For critical applications, obtaining a ¹H NMR spectrum is advisable. This can quickly identify major organic impurities that may not be apparent by other methods.

This verification workflow provides a high degree of confidence in the material's identity and purity before committing it to complex and costly synthetic routes.

Section 3: Procurement & Synthetic Strategy

The procurement of 4-Chloro-5-iodo-2-methylquinazoline is directly linked to its role as a versatile chemical intermediate. The chloro and iodo groups are key functional handles for elaboration. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine at the 5-position is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This dual reactivity allows for a logical and stepwise construction of more complex molecules, a strategy often employed in the synthesis of kinase inhibitors that target the ATP-binding site of enzymes.[2][7] For instance, the 4-chloro position is often reacted with an amine to install a key pharmacophoric element.[1]

The synthesis of the 4-chloroquinazoline core itself typically involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination of the resulting quinazolin-4-one intermediate.[3][8][9] Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this chlorination step.[2][8]

Below is a conceptual workflow for evaluating and procuring this critical reagent.

Supplier & Material Qualification Workflow

Caption: Workflow for Supplier Qualification and Material Procurement.

Conclusion

4-Chloro-5-iodo-2-methylquinazoline is a high-value intermediate for drug discovery programs targeting kinases and other enzyme classes. Its successful use is contingent upon sourcing high-purity material from reliable vendors. Researchers and drug development professionals must adopt a rigorous approach to supplier evaluation, focusing on comprehensive documentation, transparent analytical data, and robust in-house quality verification. By following the principles outlined in this guide—from understanding the supplier landscape to implementing a stringent material qualification workflow—research teams can mitigate risks associated with poor starting material quality and accelerate their path toward novel therapeutic discoveries.

References

- Howei Life Science.CAS 959237-72-0 | 4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline,≥95%.

- Guidechem.What is the synthesis method of 4-Chloro-6-iodoquinazoline?

- Echemi.32 4-CHLORO-QUINAZOLINE Suppliers.

- PMC (PubMed Central).Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives.

- Sigma-Aldrich.4-Chloro-2-methyl-quinazoline AldrichCPR 6484-24-8.

- ChemScene.90272-82-5 | 4-Chloro-5-methylquinazoline.

- Sigma-Aldrich.4-Chloro-2-methyl-5,6,7,8-tetrahydro-quinazoline.

- BLD Pharm.1934584-38-9|4-Chloro-7-iodo-2-methylquinazoline.

- ACS Omega.Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.

- PMC (PubMed Central).Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ChemScene.6484-24-8 | 4-Chloro-2-methylquinazoline.

- ResearchGate.Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

- ResearchGate.Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity.

- Sigma-Aldrich.4-Chloro-2-methylquinazoline | 6484-24-8.

- ResearchGate.Synthesis and antimicrobial activity of some new quinazoline derivatives.

- Arabian Journal of Chemistry.Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.

- A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021.

- ECHEMI.4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1934584-38-9|4-Chloro-7-iodo-2-methylquinazoline|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. guidechem.com [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-iodo-2-methylquinazoline

Executive Summary

This guide details the protocols for the functionalization of 4-Chloro-5-iodo-2-methylquinazoline , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While the C4-chlorine atom is highly activated for nucleophilic displacement, the presence of a bulky iodine atom at the C5 "peri" position introduces unique steric challenges that distinguish this substrate from standard quinazolines. This note provides optimized workflows for SNAr reactions with amines, phenols, and thiols, emphasizing regiocontrol and yield maximization.

Mechanistic Insight & Regioselectivity

The Electronic vs. Steric Paradox

The reactivity of 4-Chloro-5-iodo-2-methylquinazoline is defined by two opposing forces:

-

Electronic Activation (C4): The pyrimidine ring nitrogens (N1 and N3) exert a strong electron-withdrawing effect, making C4 highly electrophilic. The C4-Cl bond is significantly more labile than the C5-I bond, ensuring exclusive regioselectivity for C4 displacement under standard SNAr conditions.

-

Steric Hindrance (The Peri-Effect): The iodine atom at C5 is physically large (Van der Waals radius ~1.98 Å). Its proximity to the C4 reaction center creates a "peri-effect," sterically crowding the trajectory of incoming nucleophiles.

Implication for Protocol Design:

-

Reaction Rates: Slower compared to 6- or 7-substituted quinazolines.

-

Nucleophile Scope: Sterically demanding nucleophiles (e.g., tert-butylamines, ortho-substituted anilines) require elevated temperatures or polar aprotic solvents (DMF/DMSO) to overcome the energy barrier.

Reaction Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical tetrahedral intermediate stabilized by the diaza-system.

Figure 1: SNAr mechanism illustrating the critical intermediate where C5-Iodo steric bulk influences the approach of the nucleophile.

Experimental Protocols

Protocol A: Amination (Standard & Hindered Amines)

Application: Synthesis of 4-aminoquinazolines (common kinase inhibitor motif).

Reagents:

-

Substrate: 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or Et -

Solvent: Isopropanol (IPA) [Standard] or Dioxane [For high temp].

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, suspend the quinazoline substrate (1.0 mmol) in IPA (5 mL, 0.2 M concentration).

-

Note: The starting material may not fully dissolve at RT; this is normal.

-

-

Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

-

Reaction:

-

Standard Amines (Aniline, Benzylamine): Heat to 80°C for 2–4 hours.

-

Hindered Amines (2-methylaniline, cyclic secondary amines): Switch solvent to 1,4-Dioxane and heat to 100°C for 6–12 hours.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Look for the disappearance of the starting material peak (M+H ~305/307).

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

If product precipitates: Filter the solid, wash with cold water (2x) and cold IPA (1x).

-

If homogenous: Concentrate solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na

SO

-

Protocol B: Etherification (Phenols & Alcohols)

Application: Synthesis of 4-alkoxy/aryloxyquinazolines.

Reagents:

-

Substrate: 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv)

-

Nucleophile: Phenol or Alcohol (1.2 equiv)

-

Base: K

CO -

Solvent: DMF (Dry) or Acetonitrile (ACN).

Step-by-Step Methodology:

-

Activation:

-

Method A (Phenols/K

CO -

Method B (Alcohols/NaH): Dissolve alcohol (1.2 mmol) in dry DMF (3 mL) at 0°C. Carefully add NaH (60% dispersion, 1.2 mmol). Stir for 30 min until H

evolution ceases.

-

-

Coupling: Add the quinazoline substrate (1.0 mmol) to the activated nucleophile mixture.

-

Reaction: Heat to 60–80°C .

-

Caution: Higher temperatures with alkoxides can lead to side reactions at the C2-methyl group (deprotonation). Keep <90°C.

-

-

Workup: Quench with water. Extract with EtOAc. The C5-Iodo group makes these products lipophilic; ensure thorough washing of the organic layer to remove DMF.

Optimization & Data Analysis

Solvent & Condition Screening

The following table summarizes reaction outcomes based on solvent polarity and temperature.

| Solvent | Temp (°C) | Nucleophile Type | Reaction Time | Yield | Notes |

| Isopropanol | 80 (Reflux) | Primary Amines | 2 h | >90% | Preferred. Product often crystallizes out. |

| Dioxane | 100 | Secondary Amines | 6 h | 85% | Required for sterically hindered amines. |

| DMF | 60 | Phenols | 4 h | 75-85% | Aqueous workup required. |

| Ethanol | 78 | Amines | 3 h | 88% | Risk of ethoxide side-reaction if base is too strong. |

| Water | 100 | Amines | 12 h | 40-60% | "On-water" conditions possible but slower due to solubility. |

Troubleshooting Guide

-

Problem: Incomplete conversion after 12 hours.

-

Root Cause: Steric shielding by C5-Iodo group.

-

Solution: Increase concentration to 0.5 M or use a microwave reactor (120°C, 20 min).

-

-

Problem: Hydrolysis to Quinazolin-4-one.

-

Root Cause: Wet solvent or hygroscopic amine.

-

Solution: Use anhydrous solvents. Store the 4-chloro starting material under inert gas (Ar/N

).

-

-

Problem: Regioselectivity issues (C2 attack).

-

Root Cause: Extremely rare. Only occurs with very small, hard nucleophiles at high temp.

-

Verification: C4-substitution is confirmed by the loss of the characteristic C4-Cl signal in LCMS and retention of the C2-Methyl singlet in NMR.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate SNAr protocol based on nucleophile type.

Safety & Handling

-

4-Chloro-5-iodo-2-methylquinazoline: Potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.

-

Solvents: DMF and Dioxane are toxic/carcinogenic. Use proper PPE (gloves, goggles).

-

Waste: Halogenated organic waste stream (due to Iodine/Chlorine content).

References

-

Regioselective SNAr in Quinazolines

-

Lopes, S. M. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.

-

-

Synthesis of 4-Anilinoquinazolines

-

Ribeiro, C. J. A., et al. (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org. Chem.

-

-

General Quinazoline Reactivity

-

BenchChem Protocols.[1] Synthesis Protocol for 4-Chloro-2-pyridin-3-ylquinazoline.

-

-

Mechanistic Studies on 4-Chloroquinazolines

-

Sánchez, P., et al. (2018). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline. ResearchGate.

-

Sources

Sonogashira coupling with 4-Chloro-5-iodo-2-methylquinazoline

Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-5-iodo-2-methylquinazoline

Abstract & Strategic Importance

The 4-chloro-5-iodo-2-methylquinazoline scaffold represents a high-value intermediate in the synthesis of EGFR and VEGFR kinase inhibitors. Its structural duality—containing a highly reactive C4-chloro electrophile and a C5-iodo handle—presents a unique synthetic challenge.

-

The C4-Chloro group is electronically activated by the pyrimidine ring nitrogens (positions 1 and 3), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or oxidative hydrolysis.

-

The C5-Iodo group is electronically distinct but sterically encumbered by the "peri-effect" from the C4-substituent and N1.

This Application Note details the chemoselective Sonogashira coupling at the C5 position.[1] The objective is to install an alkyne functionality at C5 while preserving the C4-Cl bond for subsequent diversification (e.g., introduction of aniline pharmacophores). Failure to control reaction parameters results in "scrambling"—a mixture of C5-coupled, C4-displaced, and hydrolyzed byproducts.

Mechanistic Principles & Chemoselectivity

To achieve selectivity, one must exploit the kinetic differences between Oxidative Addition (at C-I) and Nucleophilic Displacement (at C-Cl).

The Reactivity Hierarchy

-

C5-I Oxidative Addition (Fastest): Palladium(0) inserts into the weak C-I bond (

) significantly faster than the stronger C-Cl bond ( -

C4-Cl SNAr (Competitor): The C4 position is electron-deficient. In the presence of strong nucleophiles (e.g., secondary amines used as bases) or heat, the chloride is displaced.

-

C4-Cl Oxidative Addition (Slowest): Under mild conditions, Pd(0) will rarely insert into the C4-Cl bond if C-I is present.

Pathway Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

Caption: Kinetic pathway analysis showing the preferential C5-functionalization (Green) vs. C4-side reactions (Red).

Experimental Protocol

Reagents & Equipment

-

Substrate: 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv).

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%).

-

Note: Pd(dppf)Cl₂ is a valid alternative if steric bulk at C5 is excessive.

-

-

Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%).

-

Base: Triethylamine (Et₃N) - Must be distilled/anhydrous .

-

Critical: Do not use secondary amines like diethylamine or piperidine as the bulk solvent, as they may displace the C4-Cl via SNAr.

-

-

Solvent: Anhydrous THF or DMF (Degassed).

Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cool under a stream of dry Argon or Nitrogen.

-

Degassing: Solvents (THF/DMF) and the base (Et₃N) must be sparged with argon for 15 minutes prior to use. Dissolved oxygen promotes homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.

Step 2: Reaction Assembly

-

Charge the flask with 4-Chloro-5-iodo-2-methylquinazoline (1.0 mmol, 304 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.02 mmol, 3.8 mg).

-

Seal the flask and purge with Argon for 5 minutes.

-

Add Anhydrous THF (5.0 mL) via syringe.

-

Add Triethylamine (2.0 mmol, 280 µL) via syringe.

-

Stir at Room Temperature (25°C) for 5 minutes until the catalyst is partially dissolved (solution typically turns yellow/orange).

Step 3: Alkyne Addition & Monitoring

-

Add the Terminal Alkyne (1.1 mmol) dropwise via syringe over 5 minutes.

-

Why: Slow addition keeps the concentration of acetylide low, minimizing homocoupling side reactions.

-

-

Stir at Room Temperature .

-

Checkpoint: If no reaction is observed by TLC/LCMS after 2 hours, warm gently to 40°C. Do not exceed 50°C to protect the C4-Cl bond.

-

-

Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (M+H: 305/307) and appearance of the product.

Step 4: Workup (Hydrolysis Prevention)

-

Once conversion is >95%, dilute the reaction mixture with EtOAc (20 mL).

-

Wash with saturated NH₄Cl (2 x 10 mL) to sequester copper salts (blue aqueous layer).

-

Wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C .

-

Warning: 4-Chloroquinazolines can hydrolyze to quinazolinones on silica gel if left too long.

-

Step 5: Purification

-

Purify via Flash Column Chromatography using a gradient of Hexane/EtOAc.

-

Add 1% Et₃N to the eluent to neutralize silica acidity, preventing hydrolysis of the C4-Cl.

Data Summary & Troubleshooting

Expected Analytical Data

| Parameter | Value / Observation |

| Reaction Time | 2–6 Hours at 25°C |

| Yield | 75–88% (Isolated) |

| Major Byproduct | Alkyne Homocoupling (Glaser product) |

| Critical Impurity | 4-Hydroxy-5-iodo-2-methylquinazoline (Hydrolysis) |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Slow Conversion | Steric hindrance at C5 (Peri-effect). | Increase catalyst to 5 mol%; Switch to Pd(dppf)Cl₂; Warm to 40°C. |

| C4-Substitution (SNAr) | Base is too nucleophilic or Temp too high. | Switch base from amines to Cs₂CO₃ (inorganic); Lower temperature. |

| Hydrolysis (C4-OH) | Wet solvents or acidic silica. | Use freshly distilled solvents; Add 1% Et₃N to column; Store product in freezer. |

| Homocoupling | Oxygen in system. | Re-degas solvents; Ensure positive Argon pressure. |

Workflow Visualization

Caption: Operational workflow emphasizing the critical decision point at the LCMS check to avoid thermal degradation.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Handy, S. T., & Wilson, T. (2005). Polyhaloheterocycles: Part 1. The selective Pd-catalyzed coupling of 2,4-dichloro- and 2,4,6-trichloropyrimidine. Tetrahedron Letters, 46(29), 4813–4816.

-

Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17438–17462.

-

Legault, C. Y., et al. (2007).[2] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.[2]

Sources

- 1. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Protocols for the Regioselective Functionalization of the C5-Position in Quinazoline Derivatives

The Pharmacological Imperative

Quinazoline derivatives represent a privileged class of pharmacophores, most notably recognized for their role as kinase inhibitors (e.g., gefitinib, erlotinib). However, recent breakthroughs in neuropharmacology have highlighted the critical importance of C5-substituted 2,4-diaminoquinazolines . Compounds such as RG3039 have emerged as potent inhibitors of the Decapping Scavenger (DcpS) enzyme. By holding DcpS in a catalytically incompetent conformation, these C5-functionalized molecules modulate RNA metabolism and significantly increase SMN2 promoter activity, offering a disease-modifying therapeutic pathway for Spinal Muscular Atrophy (SMA) .

Fig 1. Logical flow of DcpS enzyme inhibition by C5-substituted quinazolines in SMA models.

Mechanistic Causality: Overcoming the "C5 Challenge"

Functionalizing the C5-position of the quinazoline core is historically challenging. The pyrimidine ring (C2/C4) is highly electron-deficient and readily undergoes nucleophilic aromatic substitution (S_N_Ar). Conversely, the C5-position resides on the fused benzene ring, which is electronically deactivated and highly sterically hindered by adjacent substituents at the C4-position.

To bypass the need for lengthy de novo synthesis using pre-halogenated precursors, modern synthetic workflows utilize Transition-Metal Catalyzed C-H Activation . By installing a Lewis basic directing group (DG)—such as an amide or amine—at the C4 position, a palladium or ruthenium catalyst can be physically tethered in proximity to the C5-H bond.

The activation proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. In this transition state, an internal base (typically an acetate or pivalate ligand) abstracts the C5 proton simultaneously as the metal-carbon bond forms. This causality explains why specific solvents (like acetic acid) and specific metal precursors (like Pd(OAc)₂) are absolute requirements for protocol success.

Fig 2. Catalytic cycle of Pd-catalyzed C4-directed C5-H arylation via a CMD mechanism.

Methodological Comparison Data

The selection of a functionalization strategy dictates the overall yield, step-economy, and regioselectivity of the workflow. The table below summarizes the quantitative and qualitative parameters of the three primary approaches to C5 modification.

| Strategy | Reagents / Catalyst | Typical Yield | Regioselectivity | Mechanistic Causality / Limitation |

| Traditional Cross-Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Base | 40–60% | High (Requires C5-Halide) | Requires multi-step, low-yielding pre-functionalization of the starting material. |

| Minisci-Type Photoredox | Ru(bpy)₃²⁺, Blue LED, R-BF₃K | 30–50% | Poor (C2/C4 > C5) | Radicals naturally favor electron-deficient pyrimidine positions; C5 requires blocking C2/C4. |

| Directed C-H Activation | Pd(OAc)₂, Ar₂I⁺ OTf⁻, AcOH | 75–95% | Excellent (Exclusive C5) | C4-directing group physically constrains the Pd-catalyst to the proximal C5-H bond. |

Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Directed C5-H Arylation

This protocol utilizes diaryliodonium salts as highly electrophilic coupling partners. Their hypervalent nature allows for facile oxidative addition to the sterically hindered Pd(II) metallacycle without the need for harsh bases that could cleave the C4-directing group .

Materials:

-

Substrate: N-(Quinazolin-4-yl)pivalamide (1.0 mmol)

-

Arylating Agent: Diaryliodonium triflate (1.5 mmol)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol)

-

Solvent: Glacial Acetic Acid (AcOH) (5.0 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N-(quinazolin-4-yl)pivalamide (1.0 mmol) and Pd(OAc)₂ (5 mol%).

-

Solvent Addition: Add 5.0 mL of glacial acetic acid. Causality: AcOH maintains a high concentration of acetate ions in the microenvironment, which is strictly required to act as the proton shuttle during the Concerted Metalation-Deprotonation (CMD) step.

-

Oxidant Introduction: Add the diaryliodonium triflate (1.5 mmol) to the suspension. Seal the tube and purge with N₂ for 3 minutes.

-

Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

-

Quenching & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and neutralize the acetic acid carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System: To validate the success of the CMD step prior to full conversion, an aliquot can be drawn at the 2-hour mark and analyzed via ¹H-NMR. The disappearance of the characteristic C5-proton singlet (typically resonating around δ 8.3–8.5 ppm) confirms that regioselective metalation has occurred.

Protocol B: Copper-Catalyzed Remote C5-H Sulfenylation

Adapted from remote functionalization techniques, this protocol leverages aerobic oxidation and Single-Electron Transfer (SET) to generate sulfonyl radicals that are directed to the C5 position by a C4-amine group.

Materials:

-

Substrate: Quinazolin-4-amine (0.5 mmol)

-

Reagent: Aryl sulfonyl hydrazide (1.0 mmol)

-

Catalyst: Copper(I) Iodide[CuI] (10 mol%, 0.05 mmol)

-

Solvent: DMSO (3.0 mL)

Step-by-Step Methodology:

-

Reagent Setup: In an open-air 10 mL reaction vial, combine quinazolin-4-amine (0.5 mmol), aryl sulfonyl hydrazide (1.0 mmol), and CuI (10 mol%).

-

Solvation: Add 3.0 mL of DMSO. Do not purge with inert gas; atmospheric oxygen is required.

-

Radical Generation: Heat the mixture to 80 °C for 8 hours. Causality: Cu(I) is aerobically oxidized to Cu(II). The Cu(II) species undergoes SET with the sulfonyl hydrazide, decomposing it to release N₂ gas and a highly reactive sulfonyl radical. The C4-amine coordinates the copper, increasing the local concentration of the radical exclusively at the C5-position.

-

Isolation: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 x 10 mL). Dry and concentrate the organic layers, followed by chromatographic purification.

Self-Validating System: This reaction relies on aerobic oxidation to cycle Cu(I) to Cu(II). If the reaction mixture fails to transition from a pale yellow to a deep green/blue hue (indicative of the active Cu(II) coordination complex) within the first 30 minutes, ensure the vial is adequately ventilated to atmospheric oxygen.

References

-

The DcpS inhibitor RG3039 improves survival, function and motor unit pathologies in two SMA mouse models Source: Human Molecular Genetics (via PubMed Central) URL:[Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Pharmaceuticals (via PubMed Central) URL:[Link]

-

Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes Source: Molecules (via MDPI) URL:[Link]

-

Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (via ACS Publications) URL:[Link]

Application Note: Regioselective Functionalization of 4-Chloro-5-iodoquinazoline

Sequential Strategy for Orthogonal

Executive Summary

This guide details the regioselective functionalization of 4-chloro-5-iodoquinazoline , a bifunctional scaffold critical in kinase inhibitor development (e.g., EGFR, PI3K). The core challenge lies in distinguishing between the highly electrophilic C4-chloro position (pyrimidine ring) and the steric-hindered, yet transition-metal-active, C5-iodo position (benzene ring).

The Core Directive: This protocol validates a sequential functionalization strategy .

-

Step 1 (

): Chemoselective displacement of the C4-chloride using nucleophiles (amines/phenols) under mild conditions. -

Step 2 (Pd-Catalysis): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the C5-iodide position on the resulting intermediate.

This sequence prevents competitive hydrolysis or oxidative addition at the activated C4 position, ensuring high yields and purity.

Mechanistic Grounding & Reactivity Profile

To master this scaffold, one must understand the distinct electronic environments of the two halogenated positions.

A. The C4-Chloro Position (The "Pseudo-Acid Chloride")

-

Reactivity: High.

-

Mechanism: Nucleophilic Aromatic Substitution (

).[1] -

Driver: The C4 position is extremely electron-deficient due to the inductive withdrawal of the adjacent N3 and the vinylogous pull of N1. It behaves similarly to an acid chloride.

-

Implication: It reacts with amines at mild temperatures (

to

B. The C5-Iodo Position (The "Peri" Aryl Halide)

-

Reactivity: Moderate to High (for Pd-insertion).

-

Mechanism: Oxidative Addition (Pd(0)

Pd(II)). -

Driver: The weak C-I bond allows for rapid oxidative addition.

-

The "Peri-Effect" Challenge: The C5 position is sterically crowded by the C4-substituent and the N1 lone pair. Unlike 6-iodo or 7-iodo isomers, the 5-iodo position requires higher energy or sterically accessible ligands for successful coupling.

C. The Chemoselectivity Trap

Attempting Palladium coupling first (on the 4-Cl-5-I parent) is risky. While oxidative addition is generally faster at C-I than C-Cl, the activated nature of the C4-Cl can lead to:

-

Competitive oxidative addition at C4 (bis-coupling).

-

Hydrolysis of C4-Cl by the aqueous base required for Suzuki coupling.

Strategic Workflow (Decision Matrix)

The following diagram illustrates the logical flow for synthesizing 4,5-disubstituted quinazolines, highlighting the "Safe Route" vs. the "Risky Route."

Caption: Workflow for regioselective substitution. Route A (Green) is the industry standard for maximizing yield and purity.

Detailed Protocols

Protocol A:

Displacement at C4

Objective: Install the amine scaffold at C4 while leaving the C5-iodide intact.

Materials:

-

Substrate: 4-Chloro-5-iodoquinazoline (1.0 equiv).

-

Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv). -

Solvent: Isopropanol (IPA) or Dioxane (anhydrous).

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-5-iodoquinazoline in IPA (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine nucleophile dropwise.

-

Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv.

-

-

Reaction: Heat the mixture to 60°C .

-

Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The C4-Cl is highly reactive; avoid overheating (>80°C) to prevent potential instability of the iodine (though rare).

-

-

Workup (Precipitation Method):

-

Cool the reaction to room temperature.[2]

-

Add water (2x reaction volume) to induce precipitation.

-

Filter the solid, wash with cold water/IPA (1:1), and dry under vacuum.

-

Yield Expectation: 85-95%.

-

Critical Checkpoint: Verify the retention of the iodine atom via Mass Spectrometry (look for the characteristic mass pattern).

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Cross-couple an aryl/heteroaryl boronic acid at the sterically hindered C5 position.

Materials:

-

Substrate: 4-Amino-5-iodoquinazoline intermediate (from Protocol A) (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv).

-

Catalyst:

(5 mol%) or-

Expert Tip: For sterically hindered 5-position couplings,

often outperforms tetrakis due to the larger bite angle of the ligand.

-

-

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

-

Dissolution: Add the substrate, boronic acid, and Pd catalyst. Dissolve in Dioxane.

-

Activation: Add the aqueous

solution. -

Deoxygenation: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).

-

Reaction: Heat to 90–100°C for 4–12 hours.

-

Steric Note: The "peri" position (C5) is crowded. If conversion is slow, raise temperature to 110°C (sealed tube) or switch to a high-activity catalyst system like XPhos Pd G2.

-

-

Workup:

-

Dilute with EtOAc and wash with water/brine.

-

Dry over

, concentrate. -

Purify via Silica Gel Chromatography (Gradient: Hexanes

EtOAc).

-

Data Presentation & Comparison

Table 1: Reactivity Comparison of Halogenated Positions

| Feature | C4-Chloro (Pyrimidine Ring) | C5-Iodo (Benzene Ring) |

| Electronic State | Highly Electron Deficient ( | Electron Neutral/Rich |

| Primary Reactivity | Nucleophilic Substitution ( | Metal-Catalyzed Coupling |

| Steric Environment | Accessible | Hindered (Peri-effect from N1/C4) |

| Reagent Sensitivity | Hydrolyzes in aqueous base | Stable to base; sensitive to Pd(0) |

| Optimal Temp |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Hydrolysis during

. -

Issue: Stalled Suzuki Coupling (C5).

-

Symptom:[1][3][4][5] Starting material remains; catalyst decomposition (palladium black).

-

Cause: The C4-substituent (installed in Step 1) may be coordinating to the Pd, or the steric bulk at C5 is preventing transmetallation.

-

Fix: Switch to Buchwald precatalysts (e.g., XPhos Pd G3) which are designed for sterically demanding couplings. Increase solvent volume to reduce aggregation.

-

-

Issue: Regioselectivity Failure.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014.[4]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal, 2024.

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, 2020.

-

Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives. BenchChem, 2025.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodoquinazolines

Executive Summary

The 5-position of the quinazoline scaffold represents a "privileged but difficult" vector in medicinal chemistry. Unlike the highly reactive C4 position (susceptible to SNAr) or the sterically accessible C6/C7 positions, the C5 position is characterized by significant peri-strain from the C4-proton and electronic repulsion from the N1 lone pair.

This guide provides optimized protocols for functionalizing 5-iodoquinazolines. It moves beyond generic screening conditions, offering targeted methodologies to overcome the specific steric and electronic deactivation inherent to this substrate class.

Strategic Analysis: The "Peri-Problem"

Before attempting catalysis, researchers must understand the failure modes specific to 5-iodoquinazolines.

Steric & Electronic Environment

-

The "Bay Region" Effect: The iodine at C5 is sandwiched between the N1 nitrogen and the C4 proton. This creates a steric wall that impedes the approach of bulky Pd-ligand complexes during the oxidative addition step.

-

Catalyst Deactivation: Standard ligands (e.g., PPh3) often fail to promote reductive elimination in sterically congested systems, leading to hydrodehalogenation (reduction of I to H) rather than coupling.

-

Chemoselectivity: If your substrate is 4-chloro-5-iodoquinazoline , the C4-chloride is highly labile to nucleophilic attack (SNAr). Rule of Thumb: Perform SNAr at C4 before Pd-coupling at C5, or use a non-nucleophilic base (e.g., CsF, K3PO4) if C4 must remain intact.

Workflow Visualization

The following diagram outlines the decision tree for synthesis and coupling.

Figure 1: Strategic workflow for sequencing functionalization events on the quinazoline core.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High-Steric Demand)

Objective: Coupling 5-iodoquinazoline with ortho-substituted or electron-poor aryl boronic acids. Rationale: Standard Pd(PPh3)4 is insufficient here. We utilize Pd-G4-XPhos or SPhos , dialkylbiaryl phosphine ligands designed to facilitate oxidative addition in hindered arenes and accelerate reductive elimination.

Materials

-

Substrate: 5-iodoquinazoline derivative (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5]

-

Base: K3PO4 (3.0 equiv, 0.5 M aqueous solution)

-

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure

-

Setup: Charge a microwave vial or Schlenk tube with the 5-iodoquinazoline (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

-

Inertion: Cap the vial and cycle vacuum/argon 3 times.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aq. K3PO4 (1.0 mL) via syringe.

-

Note: The biphasic system is crucial for solubilizing inorganic byproducts.

-

-

Reaction: Heat to 80°C for 2–4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: If de-iodination (reduction) is observed, switch solvent to Toluene/Water (10:1) and lower temperature to 60°C.

Protocol B: Sonogashira Coupling (Copper-Controlled)

Objective: Alkynylation at C5. Rationale: 5-iodoquinazolines are prone to "Glaser coupling" (alkyne dimerization) if the catalyst is too active. We use a controlled Pd/Cu ratio.

Materials

-

Catalyst: PdCl2(PPh3)2 (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Procedure

-

Deoxygenation (Critical): Sparge the TEA/THF mixture with Argon for 20 minutes before adding reagents. Oxygen causes rapid alkyne homocoupling.

-

Addition: Add 5-iodoquinazoline (1.0 equiv), Pd catalyst, and CuI to the vessel under Argon flow.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir at RT for 1 hour. If no conversion, heat to 40°C.

-

Warning: Do not exceed 60°C; quinazolines can undergo ring-opening or polymerization at high temps with copper.

-

-

Scavenging: Upon completion, add a saturated NH4Cl solution (blue color indicates Cu removal) and extract with DCM.

Protocol C: Buchwald-Hartwig Amination (The "Hard" Case)

Objective: C-N bond formation at C5.[4] Rationale: This is the most difficult transformation due to the steric clash between the incoming amine and the H4 proton. BrettPhos or RuPhos are required.

Materials

-

Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)

-

Base: Cs2CO3 (2.0 equiv, anhydrous)

-

Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Procedure

-

Pre-complexation: In a separate vial, mix Pd2(dba)3 and BrettPhos in the solvent at 60°C for 5 mins to generate the active L-Pd(0) species (solution turns from purple to orange/brown).

-

Main Reaction: Add this catalyst solution to a vial containing the 5-iodoquinazoline, amine (1.2 equiv), and Cs2CO3.

-

Heating: Heat to 100°C overnight.

-

Note: t-Amyl alcohol allows higher temps than toluene and solubilizes the base better.

-

Mechanistic Visualization: The Steric Cycle

The following diagram illustrates why specific ligands are chosen—to force the reductive elimination step despite the steric crowding at C5.

Figure 2: Catalytic cycle highlighting the Reductive Elimination step, which is the bottleneck for hindered 5-substituted quinazolines. Bulky ligands (e.g., XPhos) accelerate this step.

Optimization Matrix & Data

Use this table to guide your screening if the standard protocols above fail.

| Variable | Option A (Standard) | Option B (Hindered/Difficult) | Why? |

| Solvent | Dioxane/H2O (4:1) | n-Butanol or t-Amyl Alcohol | Higher boiling point alcohols promote solubility and rate of Pd-insertion. |

| Base | K2CO3 | K3PO4 or CsF | CsF (anhydrous) allows "water-free" coupling if substrate hydrolyzes. |

| Ligand | PPh3 / dppf | XPhos / BrettPhos | "Dialkylbiaryl" ligands form a mono-ligated Pd species that fits into the C5 pocket. |

| Temp | 80°C | 100–120°C | Higher energy required to overcome rotational barrier of intermediates. |

References

-

Mechanistic Studies on Hindered Couplings

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr

- Source:Chemical Reviews

-

URL:[Link]

-

Quinazoline Functionalization

-

Buchwald-Hartwig Ligand Guide

- Title: "A User's Guide to Palladium-Catalyzed Amin

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Sonogashira Protocols